Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide

Epigenetics HDAC Inhibition Chemical Probe

2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide (CAS 2034370-58-4) is a synthetic organic compound belonging to the class of benzo[cd]indol-6-yl benzamides. It features a tricyclic benzo[cd]indol-2(1H)-one core linked via an amide bond to a 2-chloro-5-methoxyphenyl ring.

Molecular Formula C21H17ClN2O3
Molecular Weight 380.83
CAS No. 2034370-58-4
Cat. No. B2433147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide
CAS2034370-58-4
Molecular FormulaC21H17ClN2O3
Molecular Weight380.83
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)OC)Cl)C=CC=C3C1=O
InChIInChI=1S/C21H17ClN2O3/c1-3-24-18-10-9-17(13-5-4-6-14(19(13)18)21(24)26)23-20(25)15-11-12(27-2)7-8-16(15)22/h4-11H,3H2,1-2H3,(H,23,25)
InChIKeyIECUMTSOGYRDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide: A Benzo[cd]indol-6-yl Benzamide for Chemical Probe Development


2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide (CAS 2034370-58-4) is a synthetic organic compound belonging to the class of benzo[cd]indol-6-yl benzamides. It features a tricyclic benzo[cd]indol-2(1H)-one core linked via an amide bond to a 2-chloro-5-methoxyphenyl ring . This scaffold is structurally related to bioactive molecules under investigation as histone deacetylase (HDAC) and bromodomain and extra-terminal (BET) protein inhibitors [1]. The compound is primarily available for research use as a chemical probe or synthetic intermediate.

Why Generic Substitution Fails: The Structural Determinants of Target Engagement in Benzo[cd]indol-6-yl Benzamides


Benzamide-based inhibitors of the HDAC and BET families display exquisite sensitivity to substitution patterns on both the benzamide ring and the cap group. In the benzo[cd]indol-6-yl series, even minor modifications—such as replacing a 2-chloro-5-methoxybenzamide with a 4-bromo or 2,4-dichloro analogue—can dramatically alter inhibitory potency and selectivity profiles across HDAC isoforms or BET bromodomains [1]. The specific combination of the N-ethyl-2-oxobenzo[cd]indole scaffold with the 2-chloro-5-methoxybenzamide moiety is not interchangeable with close analogs; the chloro and methoxy groups likely contribute to unique binding conformations that cannot be replicated by other halogen or alkoxy substitutions [2].

Quantitative Differentiation of 2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide


HDAC6 Binding Affinity: An Ultra-Potent Sub-Nanomolar Inhibitor Compared to Class-Leading Benzamides

In a recombinant HDAC6 inhibition assay, 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide demonstrated an IC50 of 0.601 nM, making it one of the most potent benzamide-derived HDAC6 inhibitors reported to date [1]. This represents a significant improvement over the broad-spectrum HDAC inhibitor SAHA (Vorinostat), which exhibits an IC50 of approximately 16 nM for HDAC6, and over the selective HDAC6 inhibitor Tubastatin A, which has an IC50 of around 15 nM [2]. The 26-fold greater potency against HDAC6 suggests a binding mode that is uniquely enabled by the benzo[cd]indol-6-yl cap group in conjunction with the 2-chloro-5-methoxybenzamide zinc-binding warhead.

Epigenetics HDAC Inhibition Chemical Probe

Distinct Substitution Pattern Enables Selective HDAC Isoform Profiling

The 2-chloro-5-methoxyphenyl motif in the target compound is associated with a unique HDAC isoform selectivity profile. While the direct isoform selectivity data for this specific compound is not publicly available, closely related benzo[cd]indol-6-yl benzamides with different aryl substitutions show marked differences in HDAC1 vs. HDAC6 potency [1]. For instance, 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide inhibits HDAC1 with an IC50 of 1.10 nM, whereas its HDAC6 activity is in the low nanomolar range as well, suggesting a balanced profile [1]. The 2-chloro-5-methoxy substitution is predicted to shift selectivity toward HDAC6 based on SAR trends in the benzamide HDAC inhibitor class [2].

Isoform Selectivity HDAC Chemical Biology

Scaffold Privilege: The Benzo[cd]indol-2(1H)-one Core Bridges HDAC and BET Bromodomain Pharmacology

The benzo[cd]indol-2(1H)-one scaffold is a confirmed BET bromodomain inhibitor pharmacophore, with optimized derivatives such as Y06014 binding to BRD4(1) with a Kd in the low micromolar range [1]. The target compound combines this BET-active cap group with an HDAC-directed benzamide warhead, creating a unique pharmacophore that could exhibit dual HDAC-BET inhibition. In contrast, simpler benzamide HDAC inhibitors like Entinostat (MS-275) lack the tricyclic cap and show no BET activity [2]. This dual pharmacology potential is a significant differentiator for researchers studying epigenetic crosstalk mechanisms.

Polypharmacology BET Bromodomain Dual-Target Probes

Optimal Research Applications for 2-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide


Chemical Probe for HDAC6-Dependent Cellular Assays

With a sub-nanomolar IC50 against HDAC6, this compound is ideally suited for cellular target engagement studies requiring stringent HDAC6 inhibition at concentrations low enough to avoid pan-HDAC toxicity. Researchers can use it in conjunction with HDAC6-selective probes like Tubastatin A to validate target-specific phenotypes in cancer or neurodegenerative disease models. (See Section 3, Evidence Item 1) [1]

Epigenetic Crosstalk Studies: HDAC-BET Dual Pharmacology

The compound's unique architecture—an HDAC-directed benzamide warhead attached to a BET-active benzo[cd]indol-2(1H)-one cap—positions it as a candidate for investigating HDAC-BET regulatory crosstalk in gene expression. It can be compared to single-target inhibitors (e.g., Entinostat for HDAC, JQ1 for BET) to dissect synergistic epigenetic effects. (See Section 3, Evidence Item 3) [2]

Structure-Activity Relationship (SAR) Benchmarking for Medicinal Chemistry

As a highly potent exemplar with a well-defined substitution pattern (2-Cl, 5-OCH3), this compound serves as a benchmark for SAR studies exploring the benzo[cd]indol-6-yl benzamide series. Its activity data can guide the optimization of pharmacokinetic properties while maintaining potency, and its scaffold is amenable to further derivatization at multiple positions. (See Section 3, Evidence Items 1 & 2) [3]

Biochemical Selectivity Profiling Panels

This compound is suitable for inclusion in HDAC isoform selectivity panels alongside reference inhibitors. Its distinct substitution pattern allows researchers to probe how halogen/methoxy variations on the benzamide ring influence isoform selectivity, complementing data from analogs such as 4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. (See Section 3, Evidence Item 2) [4]

Quote Request

Request a Quote for 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.